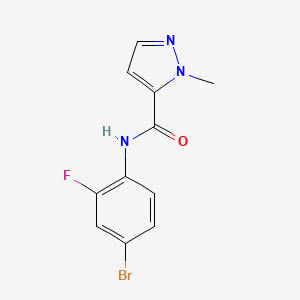

N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Description

N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative featuring a 4-bromo-2-fluorophenyl substituent. The bromine and fluorine substituents on the phenyl ring confer distinct electronic and steric properties, which may enhance binding affinity to biological targets compared to simpler analogs.

Properties

IUPAC Name |

N-(4-bromo-2-fluorophenyl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrFN3O/c1-16-10(4-5-14-16)11(17)15-9-3-2-7(12)6-8(9)13/h2-6H,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOLYRPHZNYHJIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrFN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 4-bromo-2-fluoroaniline with 1-methyl-1H-pyrazole-5-carboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include optimization of reaction conditions such as temperature, pressure, and solvent choice to maximize the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiolate. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted phenyl derivatives.

Oxidation Reactions: Products include corresponding oxides or quinones.

Reduction Reactions: Products include amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

Antidepressant Activity

Research indicates that pyrazole derivatives, including N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, exhibit significant activity as modulators of the 5-HT2A serotonin receptor. This receptor is implicated in mood regulation and is a target for antidepressant therapies. The compound's ability to interact with this receptor suggests potential applications in treating mood disorders such as depression and anxiety .

Anticancer Properties

Studies have demonstrated that certain pyrazole derivatives possess anticancer activities. The structural modifications in this compound may enhance its efficacy against various cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Agricultural Applications

Pesticidal Activity

this compound has been investigated for its potential as a pesticide. Its chemical structure allows it to act effectively against specific pests, making it a candidate for developing new agrochemicals that are both effective and environmentally friendly .

Materials Science

Polymer Chemistry

The incorporation of pyrazole derivatives into polymer matrices has been explored to enhance the thermal and mechanical properties of materials. This compound can serve as a functional monomer in the synthesis of advanced materials with tailored properties for applications in electronics and coatings .

Summary of Research Findings

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Antidepressant Activity

In a study examining the pharmacological effects of various pyrazole derivatives, this compound was shown to significantly reduce depressive-like behaviors in animal models when administered at specific dosages. This research highlights the compound's potential as a therapeutic agent for mood disorders.

Case Study 2: Pesticidal Efficacy

Field trials conducted with formulations containing this compound demonstrated effective control of target pest populations while maintaining low toxicity to non-target organisms. This study supports its application in sustainable agriculture.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s core structure consists of a 1-methylpyrazole ring linked via a carboxamide group to a substituted phenyl ring. Below is a comparative analysis with structurally related pyrazole carboxamides (Table 1).

Table 1: Structural and Physicochemical Comparison

Structure-Activity Relationship (SAR) Insights

- Bromine vs. Chlorine : Bromine’s larger atomic radius may improve binding to targets with deep hydrophobic pockets (e.g., kinase ATP-binding sites), while chlorine offers a balance between size and electronegativity .

- Methyl vs. Ethyl Groups : Methyl groups on the pyrazole ring (target compound) enhance metabolic stability compared to ethyl substituents, which are prone to oxidative metabolism .

Biological Activity

N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activity, focusing on its mechanisms, efficacy against various cancer cell lines, and other relevant pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C17H13BrFN3O

- Molecular Weight : 364.21 g/mol

This compound features a pyrazole core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

This compound acts primarily through modulation of key biological pathways:

- Serotonin Receptor Modulation : The compound has been identified as a modulator of the 5-HT2A serotonin receptor, which is implicated in various neuropsychiatric disorders and may contribute to its antidepressant effects .

- Inhibition of Kinase Activity : It exhibits inhibitory effects on certain kinases involved in cancer progression, including Aurora-A kinase, which is crucial for cell cycle regulation .

Biological Activity in Cancer Research

Recent studies have highlighted the compound's efficacy against several cancer cell lines. The following table summarizes key findings from various research studies:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Bouabdallah et al. | Hep-2 | 3.25 | Cytotoxicity |

| Xia et al. | A549 | 49.85 | Induction of apoptosis |

| Li et al. | MCF7 | 0.01 | Aurora-A kinase inhibition |

| Sun et al. | NCI-H460 | 0.39 | Autophagy induction |

These results indicate that this compound has significant potential as an anticancer agent, particularly against breast and lung cancer cell lines.

Case Studies and Clinical Applications

- Antitumor Activity : In a study conducted by Wei et al., derivatives of pyrazole were screened for their antitumor activity against the A549 cell line, with promising results indicating that structural modifications could enhance potency .

- Neuroprotective Effects : The modulation of serotonin receptors suggests potential applications in treating mood disorders or neurodegenerative diseases, although further clinical studies are needed to validate these effects.

- Inhibition of Tumor Growth : Research indicates that compounds similar to this compound can inhibit tumor growth through various pathways, including apoptosis and autophagy induction .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-bromo-2-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves coupling a pyrazole-5-carboxylic acid derivative with a substituted aniline. For example, in related pyrazole carboxamides, a two-step approach is used: (i) formation of the pyrazole ring via cyclization of hydrazine with β-diketones under acidic conditions, followed by (ii) amide bond formation using coupling reagents like EDCI/HOBt . Microwave-assisted synthesis has been shown to enhance reaction efficiency in similar compounds, reducing reaction time from hours to minutes . Optimization of solvent (e.g., DMF or THF), temperature (60–90°C), and catalyst (e.g., Pd catalysts for halogenated intermediates) can improve yields. Purification via flash column chromatography (e.g., 0–15% EtOAc/heptane) ensures high purity .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are essential for confirming its purity?

- Methodological Answer : Structural confirmation relies on 1H/13C NMR to verify substituent positions and purity (e.g., aromatic proton splitting patterns and coupling constants) . LCMS (e.g., m/z 378 [M+H]+) and HPLC (retention time analysis) are critical for assessing purity and identifying byproducts . X-ray crystallography is recommended for resolving ambiguities in stereochemistry or bond angles, as seen in structurally related pyrazole derivatives .

Q. What is the hypothesized mechanism of action for this compound in biological systems, and how is it experimentally validated?

- Methodological Answer : The compound’s fluorophenyl and pyrazole groups suggest potential kinase inhibition or receptor modulation. Validation involves in vitro assays such as:

- Enzyme inhibition assays (e.g., IC50 determination against target kinases using ADP-Glo™ kits).

- Cell viability assays (e.g., MTT or CellTiter-Glo® in cancer cell lines) .

- Binding affinity studies (e.g., surface plasmon resonance or ITC to measure interactions with purified proteins) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell line selection, serum concentration). To address this:

- Standardize protocols : Use identical cell lines (e.g., HEK293 vs. HeLa) and control compounds.

- Dose-response validation : Compare EC50/IC50 values across multiple replicates.

- Meta-analysis : Cross-reference PubChem bioactivity data and independent studies to identify trends .

- Structural analogs : Test halogenated variants (e.g., 4-chloro vs. 4-bromo substituents) to isolate electronic effects .

Q. What strategies are employed to enhance the compound’s bioavailability through structural modifications?

- Methodological Answer : Key modifications include:

- Lipophilicity adjustment : Introducing electron-withdrawing groups (e.g., -F, -Br) to improve membrane permeability, quantified via logP calculations (e.g., ClogP ≈ 3.2) .

- Prodrug design : Esterification of the carboxamide group to enhance solubility, as demonstrated in related triazole derivatives .

- Metabolic stability : Replace labile methyl groups with cyclopropyl moieties, monitored via hepatic microsome assays .

Q. How are structure-activity relationship (SAR) studies designed to identify critical functional groups for target specificity?

- Methodological Answer : SAR workflows involve:

- Analog synthesis : Systematic substitution of the fluorophenyl (e.g., 2,4-difluoro vs. 4-bromo-2-fluoro) and pyrazole moieties (e.g., N-methyl vs. N-cyclopropyl) .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electrostatic/steric features with activity .

- Crystallographic analysis : Resolve target-ligand co-crystals (e.g., kinase-inhibitor complexes) to identify key binding interactions .

Q. What experimental approaches are used to assess the compound’s stability under physiological conditions?

- Methodological Answer : Stability studies include:

- pH-dependent degradation : Incubate the compound in buffers (pH 1.2–7.4) and analyze degradation products via LC-MS/MS .

- Thermal stability : Use DSC/TGA to determine melting points and decomposition thresholds .

- Light sensitivity : Expose to UV-Vis radiation and monitor photodegradation using HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.